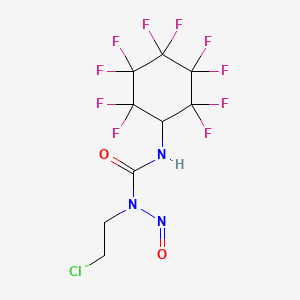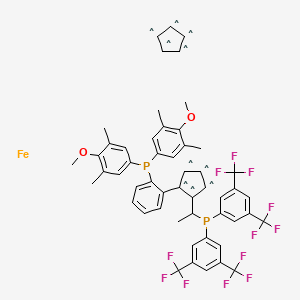
1-(2-Aminopropanoyl)pyrrolidine-2-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminopropanoyl)pyrrolidine-2-carboxamide;hydrochloride can be achieved through several methods. One common approach involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, and it often involves the activation of the carboxylic acid to form an intermediate that can react with an amine to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
1-(2-Aminopropanoyl)pyrrolidine-2-carboxamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1-(2-Aminopropanoyl)pyrrolidine-2-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as its use in drug development for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
相似化合物的比较
Similar Compounds
Some compounds similar to 1-(2-Aminopropanoyl)pyrrolidine-2-carboxamide;hydrochloride include:
L-Alanyl-L-proline: A dipeptide with similar structural features.
Pyrrolidine-2-one: A compound with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-diones: Compounds with similar functional groups and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research make it a valuable compound for further study and development.
属性
分子式 |
C8H16ClN3O2 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC 名称 |
1-(2-aminopropanoyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-5(9)8(13)11-4-2-3-6(11)7(10)12;/h5-6H,2-4,9H2,1H3,(H2,10,12);1H |
InChI 键 |
YPMKBYTYPRAIOH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12321374.png)
![(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12321391.png)
![6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12321392.png)

![[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12321420.png)
![5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12321427.png)

![5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol](/img/structure/B12321435.png)
